![molecular formula C9H10N4O B1379951 [1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1026133-62-9](/img/structure/B1379951.png)
[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol
Vue d'ensemble
Description
The compound is a derivative of 4-aminobenzyl alcohol . 4-Aminobenzyl alcohol is used in the synthesis of various organic compounds and pharmaceutical products . It’s also known by other names such as 4-aminophenyl methanol, 4-aminobenzylalcohol, 4-hydroxymethyl aniline, p-aminobenzyl alcohol, p-aminobenzylalcohol, benzenemethanol, 4-amino, benzyl alcohol, p-amino, 4-amino-benzylalcohol .
Applications De Recherche Scientifique
Catalysis in Organic Synthesis
This compound can be used to synthesize Schiff bases, which are then coordinated to palladium to create new complexes . These complexes have shown high activity and selectivity in Mizoroki–Heck type C-C coupling reactions, a valuable process in organic synthesis for forming carbon-carbon bonds.
Antifungal Activity
The palladium complexes derived from the Schiff bases of this compound have been evaluated for antifungal activity . They exhibit significant effects against clinically important fungi such as Candida albicans and Cryptococcus neoformans, indicating potential for development into antifungal agents.
Green Chemistry
The synthesis of Schiff bases from this compound can be achieved using eco-friendly techniques such as grinding, thermal fusion, microwave irradiation, and ultrasound . This aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes.
Propriétés
IUPAC Name |
[1-(4-aminophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-5,14H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKSEAXZAGUKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



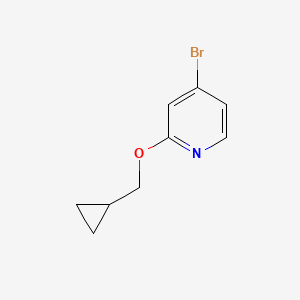
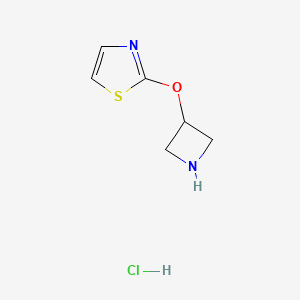


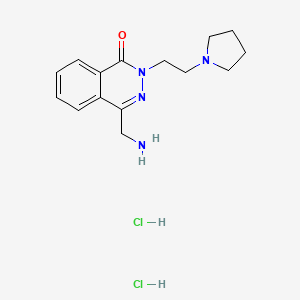

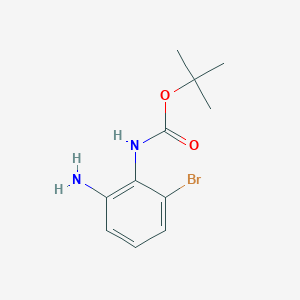
![[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol](/img/structure/B1379882.png)
![[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379883.png)

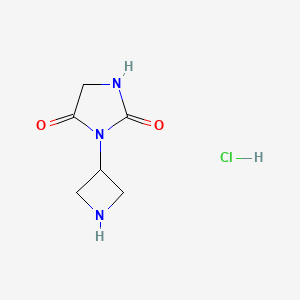

![[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1379888.png)
